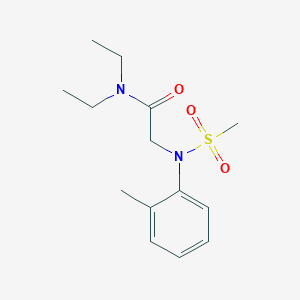![molecular formula C22H27F2NO B5066944 [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5066944.png)
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol, also known as DFB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DFB is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The exact mechanism of action of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems, including the dopamine and serotonin systems. [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has also been shown to bind to the mu opioid receptor, which may contribute to its potential as a treatment for neuropathic pain.
Biochemical and Physiological Effects:
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, modulation of neurotransmitter systems, and potential as a treatment for neuropathic pain and depression. However, more research is needed to fully understand the extent of these effects and their potential therapeutic applications.
実験室実験の利点と制限
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has several advantages as a compound for lab experiments, including its relatively easy synthesis and purification, its potential as a modulator of various neurotransmitter systems, and its potential as a treatment for various conditions. However, [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol also has limitations, including its relatively low solubility in water and potential toxicity at high doses.
将来の方向性
There are several potential future directions for the study of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol, including further research into its mechanism of action, its potential therapeutic applications, and its potential as a treatment for various conditions. Additionally, the development of more potent and selective derivatives of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol may lead to new therapeutic options for various conditions.
合成法
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol can be synthesized through various methods, including the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding nitrile using lithium aluminum hydride or hydrogenation over a palladium catalyst. Regardless of the method used, the synthesis of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol requires careful attention to detail and purification to ensure the compound's purity.
科学的研究の応用
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in various scientific research fields. One study found that [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has anti-inflammatory effects in a mouse model of acute lung injury. Another study found that [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has potential as a treatment for neuropathic pain. Additionally, [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been studied for its potential as an antidepressant and for its effects on the dopamine and serotonin systems.
特性
IUPAC Name |
[3-[(2,4-difluorophenyl)methyl]-1-(3-phenylpropyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F2NO/c23-20-10-9-19(21(24)14-20)15-22(17-26)11-5-13-25(16-22)12-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-10,14,26H,4-5,8,11-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDZXCSGSXCFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)(CC3=C(C=C(C=C3)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4-Difluorobenzyl)-1-(3-phenylpropyl)piperidin-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[2-(mesityloxy)ethoxy]ethyl}morpholine](/img/structure/B5066867.png)
![1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine](/img/structure/B5066872.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5066880.png)
![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)
![8-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5066923.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5066939.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5066943.png)
![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-isoxazolylbenzamide](/img/structure/B5066953.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5066957.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066964.png)